molecular formula C16H18F3NO4 B2489962 N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1428371-33-8

N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2489962
CAS RN: 1428371-33-8
M. Wt: 345.318
InChI Key: UTKZPUPAQJCMHO-UHFFFAOYSA-N
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Description

This compound is a part of a class of substances with notable chemical structures and properties, relevant in various fields of chemistry and pharmacology.

Synthesis Analysis

  • The synthesis process of related compounds often involves multi-step reactions. For instance, the synthesis of N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, targeting specific enzymes, involves several steps influenced by the nature of the heteroaryl fragment (Allan et al., 2009).
  • Catalyst-free synthesis methods are also explored for related compounds, such as N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives (Liu et al., 2014).

Molecular Structure Analysis

  • X-ray diffraction analysis is commonly used to determine the molecular and crystal structure of similar compounds, providing insights into their molecular configuration (Shestopalov et al., 2003).

Chemical Reactions and Properties

  • The chemical behavior of similar compounds can be significantly varied. For instance, pyrazole derivatives exhibit diverse reactions based on their molecular structure, as seen in the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide (Kumara et al., 2018).

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • A study on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters highlighted their reactivity towards various nitrogen nucleophiles, leading to the production of derivatives with potential applications in medicinal chemistry and drug development (Mohareb et al., 2004).
  • Another research focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones , identifying novel classes of promising antibacterial agents. This showcases the compound's potential in contributing to the development of new antibiotics (Palkar et al., 2017).

Advanced Material Development

  • Research on tetrafluoroterephthalic acid forming novel crystals with N-containing heterocycles demonstrated the importance of strong hydrogen bonds and weak intermolecular interactions in materials science, potentially influencing the design of new materials for various technological applications (Wang et al., 2014).

Antifungal and Herbicidal Applications

  • A study introduced novel antifungal leads targeting succinate dehydrogenase , underlining the pyrazole-4-carboxamide scaffold's effectiveness in agricultural fungicides. This highlights potential agricultural applications in managing fungal diseases (Wang et al., 2020).
  • The synthesis and herbicidal activity of new pyrazole-4-carboxamide derivatives were investigated, revealing compounds with promising applications in weed management and crop safety. This research underscores the compound's role in the development of new herbicides (Ohno et al., 2004).

Anticancer and Cytotoxic Activities

  • Research into carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against various cancer cell lines, suggesting the compound's utility in cancer therapy (Deady et al., 2003).

properties

IUPAC Name

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c17-16(18,19)10-20(11-5-7-22-8-6-11)15(21)14-9-23-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKZPUPAQJCMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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